5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine
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Overview
Description
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole ring. The reaction conditions generally include:
Reagents: 3,4,5-trifluoroaniline, glyoxal, acid catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the trifluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxazole N-oxides
Reduction: Saturated heterocycles
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Studied for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorophenyl-substituted difluoroboron compounds
Uniqueness
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles, such as in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIQWJXWQHJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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